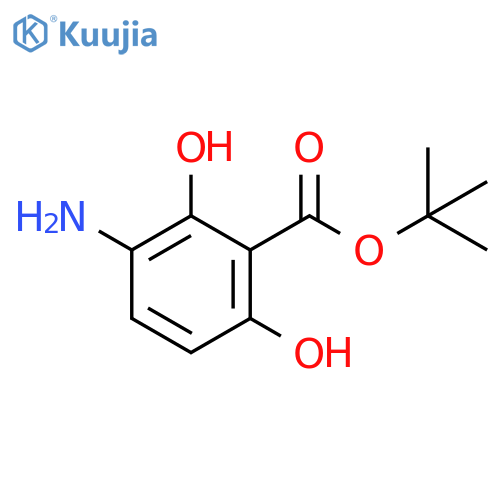

Cas no 2803864-81-3 (1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate)

1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- 1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate

-

- インチ: 1S/C11H15NO4/c1-11(2,3)16-10(15)8-7(13)5-4-6(12)9(8)14/h4-5,13-14H,12H2,1-3H3

- InChIKey: CWCXMAOLQQULDS-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)C1=C(O)C=CC(N)=C1O

じっけんとくせい

- 密度みつど: 1.279±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 342.6±42.0 °C(Predicted)

- 酸性度係数(pKa): 7.57±0.40(Predicted)

1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37446996-1.0g |

tert-butyl 3-amino-2,6-dihydroxybenzoate |

2803864-81-3 | 95.0% | 1.0g |

$956.0 | 2025-03-16 | |

| Enamine | EN300-37446996-5.0g |

tert-butyl 3-amino-2,6-dihydroxybenzoate |

2803864-81-3 | 95.0% | 5.0g |

$2774.0 | 2025-03-16 | |

| Enamine | EN300-37446996-0.25g |

tert-butyl 3-amino-2,6-dihydroxybenzoate |

2803864-81-3 | 95.0% | 0.25g |

$880.0 | 2025-03-16 | |

| Enamine | EN300-37446996-0.1g |

tert-butyl 3-amino-2,6-dihydroxybenzoate |

2803864-81-3 | 95.0% | 0.1g |

$842.0 | 2025-03-16 | |

| Enamine | EN300-37446996-2.5g |

tert-butyl 3-amino-2,6-dihydroxybenzoate |

2803864-81-3 | 95.0% | 2.5g |

$1874.0 | 2025-03-16 | |

| Enamine | EN300-37446996-0.05g |

tert-butyl 3-amino-2,6-dihydroxybenzoate |

2803864-81-3 | 95.0% | 0.05g |

$803.0 | 2025-03-16 | |

| Enamine | EN300-37446996-10.0g |

tert-butyl 3-amino-2,6-dihydroxybenzoate |

2803864-81-3 | 95.0% | 10.0g |

$4114.0 | 2025-03-16 | |

| Enamine | EN300-37446996-0.5g |

tert-butyl 3-amino-2,6-dihydroxybenzoate |

2803864-81-3 | 95.0% | 0.5g |

$919.0 | 2025-03-16 |

1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate 関連文献

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoateに関する追加情報

Comprehensive Guide to 1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate (CAS No. 2803864-81-3): Properties, Applications, and Market Insights

1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate (CAS No. 2803864-81-3) is a specialized organic compound with significant potential in pharmaceutical and chemical research. This ester derivative of benzoic acid is characterized by its unique molecular structure, featuring both amino and hydroxyl functional groups. The presence of these reactive moieties makes this compound a valuable intermediate in synthetic chemistry, particularly for the development of novel drug candidates and fine chemicals.

The chemical industry has shown growing interest in 3-amino-2,6-dihydroxybenzoate derivatives due to their versatile applications. Researchers are particularly focused on exploring the synthesis of 1,1-dimethylethyl esters for their enhanced stability and solubility properties. Recent studies highlight the compound's potential in creating more efficient drug delivery systems, addressing one of the pharmaceutical industry's most pressing challenges - improving bioavailability of active pharmaceutical ingredients.

From a structural perspective, 1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate offers several advantages. The tert-butyl group provides steric protection to the ester functionality, while the strategically positioned amino and hydroxyl groups allow for selective chemical modifications. This combination makes the compound particularly valuable in medicinal chemistry, where researchers are constantly seeking new building blocks for drug discovery programs targeting various therapeutic areas.

The global market for specialty benzoate derivatives like CAS 2803864-81-3 has seen steady growth, driven by increasing demand from the pharmaceutical and agrochemical sectors. Industry analysts project a compound annual growth rate of 5-7% for similar intermediates over the next five years. This growth is fueled by the expanding generics market and the continuous need for novel chemical entities in drug development pipelines.

Recent advancements in green chemistry have also impacted the production and application of 1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate. Manufacturers are exploring more sustainable synthetic routes, including biocatalytic methods and solvent-free reactions, to produce this compound with reduced environmental impact. These developments align with the chemical industry's broader sustainability goals and respond to increasing regulatory pressures for greener manufacturing processes.

Quality control of CAS 2803864-81-3 presents specific analytical challenges due to its multiple functional groups. Advanced techniques such as HPLC-MS and NMR spectroscopy are typically employed to ensure purity and confirm structural integrity. The compound's stability profile has been extensively studied, with research indicating optimal storage conditions under inert atmosphere at controlled temperatures to maintain its chemical properties over extended periods.

In pharmaceutical applications, the amino-dihydroxybenzoate structure serves as a key pharmacophore in several therapeutic classes. Current research explores its potential in developing new antibiotics, anti-inflammatory agents, and enzyme inhibitors. The compound's ability to form stable complexes with metal ions also makes it interesting for diagnostic imaging applications, particularly in radiopharmaceutical development.

The synthesis of 1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate typically involves multi-step organic transformations starting from simple aromatic precursors. Recent patent literature reveals innovative approaches to improve yield and selectivity, addressing common challenges in the preparation of polyfunctionalized benzoic acid derivatives. Process optimization remains an active area of research, with particular focus on reducing byproduct formation and improving atom economy.

From a regulatory standpoint, CAS 2803864-81-3 is subject to standard chemical safety protocols. While not classified as hazardous under current regulations, proper handling procedures are recommended due to its potential reactivity. Material Safety Data Sheets (MSDS) provide comprehensive guidance on storage, handling, and disposal, ensuring compliance with international chemical management standards.

The future outlook for 1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate appears promising, with several research groups investigating its potential in cutting-edge applications. Emerging areas of interest include its use in organic electronics, where its electron-donating properties could prove valuable, and in supramolecular chemistry as a building block for complex molecular architectures. These diverse applications underscore the compound's versatility and importance in modern chemical research.

For researchers and industry professionals seeking high-quality 3-amino-2,6-dihydroxybenzoate derivatives, understanding the compound's specifications is crucial. Key parameters include purity grade (typically ≥95% for research use), physical form (usually white to off-white crystalline powder), and solubility characteristics (soluble in most organic solvents but limited water solubility). These properties determine the compound's suitability for various applications and guide formulation development.

In conclusion, 1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate (CAS No. 2803864-81-3) represents an important chemical building block with wide-ranging applications in pharmaceutical development and specialty chemical synthesis. Its unique structural features and reactivity profile continue to attract research interest, while advancements in sustainable production methods address the evolving needs of the chemical industry. As scientific understanding of this compound grows, so too does its potential to contribute to innovations across multiple scientific disciplines.

2803864-81-3 (1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate) 関連製品

- 1447960-48-6(5-oxo-1-(propan-2-yl)pyrrolidine-3-carbaldehyde)

- 2228689-38-9(4,4-difluoro-3-(1H-indol-4-yl)butanoic acid)

- 24565-03-5(2-Amino-N-(4-anilinophenyl)benzamide)

- 1396859-37-2(1-(2,5-dimethylfuran-3-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine)

- 2229351-03-3(4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile)

- 682805-12-5(2-Chloro-5-(trifluoromethyl)cinnamic acid)

- 89677-61-2(2-bromophenyl methanesulfonate)

- 2171235-44-0(2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid)

- 1462-33-5((2-Chloroethoxy)methyl Chloride)

- 2034455-88-2(N-[3-hydroxy-3-(thiophen-3-yl)propyl]benzenesulfonamide)